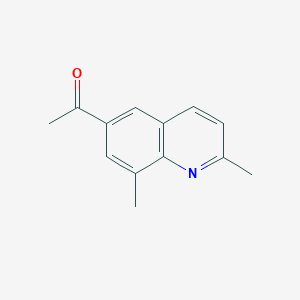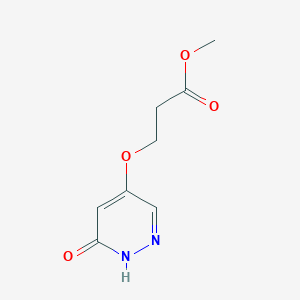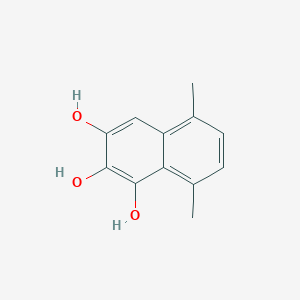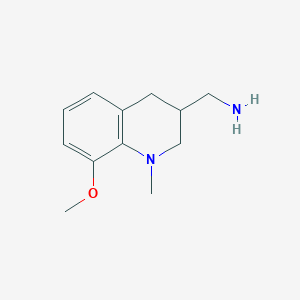
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde typically involves the reaction of 8-methoxyquinoline with appropriate reagents to introduce the hydroxyl and aldehyde functional groups. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 3-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar methodologies to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-methoxyquinoline-3-methanol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: Similar structure but with the methoxy group at the 6-position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with the hydroxyl group at the 8-position and the aldehyde group at the 2-position.
2-Methoxyquinoline-3-carbaldehyde: Lacks the hydroxyl group, only has the methoxy and aldehyde groups.
Uniqueness
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for specific applications in the synthesis of complex molecules and the development of bioactive compounds .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
8-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-6H,1H3,(H,12,14) |
Clave InChI |
HDBFWZOTYSMEEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)


![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)



![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)





